Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . Another approach involves double Sonogashira reactions followed by Chichibabin cyclizations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, acetylenic alcohols, and protected propargylamines . Reaction conditions often involve the use of catalysts such as palladium in Sonogashira reactions and bases like cesium fluoride in cyclization reactions .
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridines, which can be further modified for specific applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride involves binding to specific molecular targets. For instance, it targets the LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme, which inhibits HIV-1 replication . This compound’s effects are mediated through interactions with various molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate: Another naphthyridine derivative with different functional groups.
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride stands out due to its specific biological activities and potential therapeutic applications, particularly in antiviral and anticancer research .
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;/h2,5,11H,3-4,6H2,1H3;1H |
InChI Key |
PVUQJXKORLJAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.